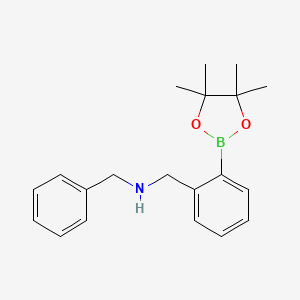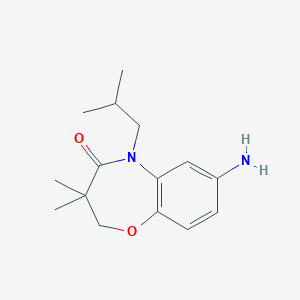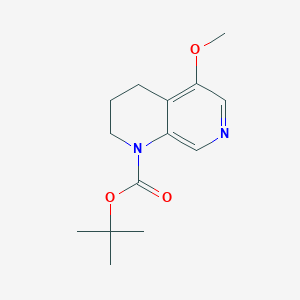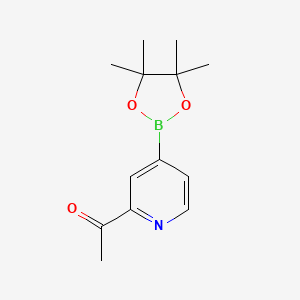
N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Descripción general
Descripción
“N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine” is a chemical compound with the empirical formula C18H29BN2O2 . It is a derivative of boric acid .
Synthesis Analysis
The synthesis of this compound can involve a two-step substitution reaction . One method involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group . This group is attached to a phenyl ring, which is further connected to a benzyl group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.25 . It is predicted to have a density of 1.25±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials . The boronic ester group in the compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction is highly valued for its tolerance of a wide range of functional groups, operational simplicity, and environmental friendliness.
Transition Metal-Catalyzed Borylation
The borylation of alkyl or aryl alkynes and alkenes is another significant application. In the presence of transition metal catalysts, this compound can add a boron moiety to multiple unsaturated hydrocarbons, which is a critical step in the synthesis of complex organic molecules . This method provides a straightforward route to organoboron compounds, which are essential intermediates in organic synthesis and medicinal chemistry.
Hydroboration Reactions
Hydroboration is a fundamental reaction in organic chemistry where a boron atom is added across the carbon-carbon double bond of alkenes. The compound can be used to introduce boron into molecules, which can then be further converted into alcohols, amines, or other functional groups . This reaction is particularly useful for the stereoselective synthesis of chiral molecules.
Medicinal Chemistry
In medicinal chemistry, the boronic ester is used to synthesize boron-containing drug candidates. Boron atoms in pharmaceuticals can improve binding affinity to biological targets and modulate the pharmacokinetic properties of the drugs. This compound serves as a building block for the development of proteasome inhibitors, which are used in cancer therapy .
Asymmetric Synthesis
It plays a crucial role in asymmetric synthesis, where it is used to introduce chirality into molecules. The compound can be involved in asymmetric hydroboration reactions, leading to chiral boronates that can be further transformed into various enantiomerically pure compounds .
Mecanismo De Acción
Target of Action
Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the formation of boronate complexes. Additionally, the presence of diols, including sugars and glycoproteins, can interact with boronic acids and their derivatives, potentially influencing their stability and reactivity.
Safety and Hazards
Propiedades
IUPAC Name |
1-phenyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO2/c1-19(2)20(3,4)24-21(23-19)18-13-9-8-12-17(18)15-22-14-16-10-6-5-7-11-16/h5-13,22H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPOPQBBBLJNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656934 | |
| Record name | 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | |
CAS RN |
1150271-53-6 | |
| Record name | 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)


![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)


